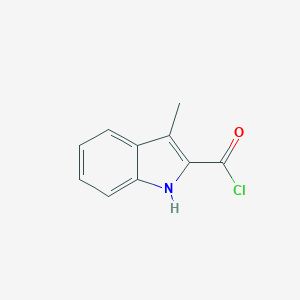

3-methyl-1H-indole-2-carbonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-methyl-1H-indole-2-carbonyl chloride is an organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science. The indole nucleus is a common structural motif in many natural products and synthetic compounds, making it a significant area of research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1H-indole-2-carbonyl chloride typically involves the chlorination of 3-methyl-1H-indole-2-carboxylic acid. This reaction is usually carried out using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) as chlorinating agents. The reaction is performed under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:

[ \text{3-methyl-1H-indole-2-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The use of automated systems can also help in maintaining consistent reaction conditions and improving the overall production rate.

Análisis De Reacciones Químicas

Types of Reactions

3-methyl-1H-indole-2-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-methyl-1H-indole-2-carboxylic acid.

Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

Reduction: Reducing agents like LiAlH₄ or sodium borohydride (NaBH₄) are used under anhydrous conditions.

Major Products Formed

Amides and Esters: Formed through nucleophilic substitution reactions.

3-methyl-1H-indole-2-carboxylic acid: Formed through hydrolysis.

Alcohols: Formed through reduction reactions.

Aplicaciones Científicas De Investigación

3-methyl-1H-indole-2-carbonyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

Industry: Employed in the production of dyes, pigments, and other materials with specific properties.

Mecanismo De Acción

The mechanism of action of 3-methyl-1H-indole-2-carbonyl chloride is primarily related to its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of various derivatives, where the compound acts as an intermediate. The molecular targets and pathways involved depend on the specific derivative being synthesized and its intended application.

Comparación Con Compuestos Similares

Similar Compounds

- 3-methyl-1H-indole-2-carboxylic acid

- 3-methyl-1H-indole-2-carboxamide

- 3-methyl-1H-indole-2-carboxylate esters

Uniqueness

3-methyl-1H-indole-2-carbonyl chloride is unique due to its high reactivity as an acylating agent, which makes it a valuable intermediate in organic synthesis. Its ability to form a wide range of derivatives through nucleophilic substitution reactions sets it apart from other similar compounds.

Actividad Biológica

3-Methyl-1H-indole-2-carbonyl chloride is a significant compound in organic chemistry, particularly noted for its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Overview of the Compound

Chemical Structure and Properties:

- IUPAC Name: this compound

- Molecular Formula: C10H8ClN

- CAS Number: 120608-03-9

This compound is characterized by its high reactivity as an acylating agent, which facilitates various chemical reactions, including nucleophilic substitutions and hydrolysis. Its structure includes an indole nucleus, a common motif in many biologically active compounds.

Synthesis

The synthesis of this compound typically involves the chlorination of 3-methyl-1H-indole-2-carboxylic acid using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under anhydrous conditions. The general reaction can be represented as:

The biological activity of this compound is largely attributed to its ability to act as an acylating agent. This property allows it to interact with various nucleophiles, leading to the formation of amides and other derivatives. The reactivity of the carbonyl chloride group makes it a valuable intermediate in synthesizing biologically active compounds.

Antiviral and Anticancer Properties

Recent studies have highlighted the potential of indole derivatives, including those derived from this compound, in antiviral and anticancer applications:

- Antiviral Activity: Research indicates that indole derivatives can inhibit viral replication. For instance, modifications on the indole core have shown promising results against HIV integrase, with certain derivatives exhibiting IC50 values as low as 0.13 μM .

- Anticancer Activity: Indoles are known for their anticancer properties. Compounds derived from this compound have been studied for their ability to induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell proliferation and survival.

Case Studies

Applications in Research

This compound serves multiple roles in scientific research:

- Pharmaceutical Development: It is utilized as a building block for synthesizing drug candidates targeting various diseases.

- Material Science: The compound is employed in producing dyes and pigments due to its unique chemical properties.

Propiedades

IUPAC Name |

3-methyl-1H-indole-2-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-6-7-4-2-3-5-8(7)12-9(6)10(11)13/h2-5,12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAAGLYCYJAGXCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=CC=CC=C12)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90557896 |

Source

|

| Record name | 3-Methyl-1H-indole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120608-03-9 |

Source

|

| Record name | 3-Methyl-1H-indole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.